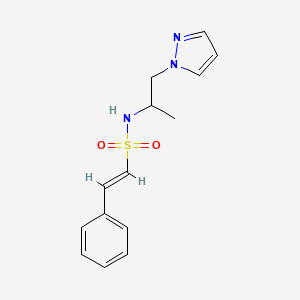

(E)-2-苯基-N-(1-吡唑-1-基丙烷-2-基)乙烯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

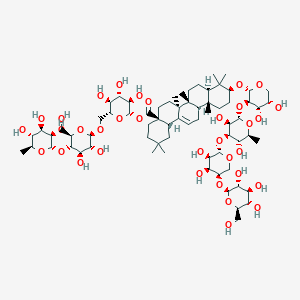

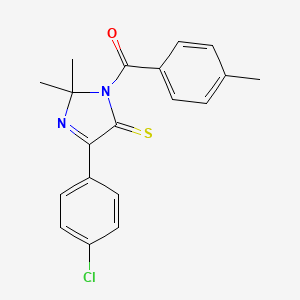

The compound (E)-2-phenyl-N-(1-pyrazol-1-ylpropan-2-yl)ethenesulfonamide is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the condensation of polylithiated C(α), N-phenylhydrazones with methyl 2-(aminosulfonyl)benzoate followed by acid cyclization to produce pyrazol-benzenesulfonamides . Another approach is the 3+2 annulation method, which has been used to synthesize substituted pyrazoles, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These methods highlight the versatility in the synthesis of pyrazole-based compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques, including NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies can confirm the 3D molecular structure, revealing features such as intermolecular hydrogen bonds and π-π stacking interactions that stabilize the crystal structure . Additionally, computational methods like DFT calculations can provide insights into the molecular orbital analysis and the electronic properties of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a range of chemical reactions. For instance, they can form complexes with metals, as demonstrated by the synthesis of a MoO2(II) complex with a Schiff base derived from a pyrazole compound . These reactions can significantly alter the physical and chemical properties of the pyrazole derivative, potentially leading to new applications.

Physical and Chemical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, can vary depending on the substituents and the overall molecular structure. For example, the MoO2(II) complex of a pyrazole derivative is soluble in both inorganic solvents like DMF and DMSO and organic solvents such as methanol, ethanol, and acetonitrile . The chemical properties, including reactivity and stability, can be influenced by the presence of functional groups and the molecular conformation. The antioxidant properties of these compounds can be evaluated through in vitro methods like DPPH and hydroxyl radical scavenging assays . Additionally, computational studies can predict the non-linear optical (NLO) properties and bioactivity scores, which are relevant for pharmacological applications .

科学研究应用

合成与药理学评估

这种化合物属于一类化学物质,其作为环氧合酶-2 (COX-2) 等酶的选择性抑制剂的潜力已被广泛研究,这对于开发抗炎药具有重要意义。一个著名的例子包括开发著名的 COX-2 抑制剂塞来昔布,展示了此类化合物在治疗应用中的重要性 (T. Penning 等人,1997)。此外,该化合物的衍生物已被探索用于抗炎、镇痛、抗氧化、抗癌和抗 HCV 剂特性,展示了它们在药物开发中的多方面潜力 (Ş. Küçükgüzel 等人,2013)。

抗癌应用

对磺酰胺衍生物的研究发现它们作为某些人类碳酸酐酶 (hCA) 同工型的选择性抑制剂的潜力,这些同工型是抗癌药物开发的目标。研究已将特定衍生物确定为有前途的抗癌化合物,表明它们在设计新的治疗剂中的效用 (H. Gul 等人,2018)。

植物生物学和乙烯研究

在植物生物学背景下,已发现某些类似物可诱导拟南芥中的三重反应,这是一种与乙烯敏感性相关的反应。这强调了该化合物在研究植物激素作用机制中的效用,提供了对乙烯生物合成和信号传导途径的见解 (Keimei Oh 等人,2017)。

分子对接和药物设计

该化合物及其衍生物已用于分子对接研究,尤其是在探索它们作为抗乳腺癌剂的潜力方面。此类研究有助于理解药物-受体相互作用的分子基础,为设计更有效的抗癌药物铺平道路 (Eka Marisa Putri 等人,2021)。

属性

IUPAC Name |

(E)-2-phenyl-N-(1-pyrazol-1-ylpropan-2-yl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-13(12-17-10-5-9-15-17)16-20(18,19)11-8-14-6-3-2-4-7-14/h2-11,13,16H,12H2,1H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATZQWWZDPPNMT-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC=N1)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1C=CC=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocycloheptyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2542272.png)

![4-methyl-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2542274.png)

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/no-structure.png)

![1-[(2-Chlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2542282.png)

![2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2542283.png)

![7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2542284.png)

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+](/img/structure/B2542286.png)

![N-{3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2542289.png)

![4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2542292.png)